![molecular formula C21H33NO6 B4074653 Oxalic acid;1-[4-(3-propan-2-yloxyphenoxy)butyl]azepane](/img/structure/B4074653.png)
Oxalic acid;1-[4-(3-propan-2-yloxyphenoxy)butyl]azepane
Overview
Description
Oxalic acid;1-[4-(3-propan-2-yloxyphenoxy)butyl]azepane is a complex organic compound that combines the properties of oxalic acid and a substituted azepaneIt is a white crystalline solid that forms a colorless solution in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1-[4-(3-propan-2-yloxyphenoxy)butyl]azepane typically involves multiple steps, starting with the preparation of oxalic acid and the azepane derivative separately. Oxalic acid can be synthesized through the oxidation of carbohydrates or by heating sodium formate in the presence of a catalyst
Industrial Production Methods
Industrial production of oxalic acid involves the oxidation of carbohydrates such as glucose or sucrose using nitric acid or air in the presence of vanadium pentoxide as a catalyst . The azepane derivative can be produced through a series of organic synthesis steps, including alkylation, etherification, and cyclization reactions, under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;1-[4-(3-propan-2-yloxyphenoxy)butyl]azepane can undergo various chemical reactions, including:
Oxidation: Oxalic acid can be oxidized to carbon dioxide and water.
Reduction: The compound can be reduced to formic acid under specific conditions.
Substitution: The azepane derivative can undergo nucleophilic substitution reactions, where the propan-2-yloxy or phenoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carbon dioxide and water.
Reduction: Formic acid.
Substitution: Various substituted azepane derivatives depending on the nucleophile used.
Scientific Research Applications
Oxalic acid;1-[4-(3-propan-2-yloxyphenoxy)butyl]azepane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of oxalic acid;1-[4-(3-propan-2-yloxyphenoxy)butyl]azepane involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways depending on its structure and functional groups. The azepane ring and the propan-2-yloxy and phenoxy groups play a crucial role in determining its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Oxalyl chloride: A derivative of oxalic acid used in organic synthesis.
Disodium oxalate: A salt of oxalic acid used in various industrial applications.
Calcium oxalate: A naturally occurring compound found in plants and animals.
Uniqueness
Oxalic acid;1-[4-(3-propan-2-yloxyphenoxy)butyl]azepane is unique due to its combination of oxalic acid and azepane derivative properties. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
oxalic acid;1-[4-(3-propan-2-yloxyphenoxy)butyl]azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO2.C2H2O4/c1-17(2)22-19-11-9-10-18(16-19)21-15-8-7-14-20-12-5-3-4-6-13-20;3-1(4)2(5)6/h9-11,16-17H,3-8,12-15H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUVTAACJCYINY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)OCCCCN2CCCCCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


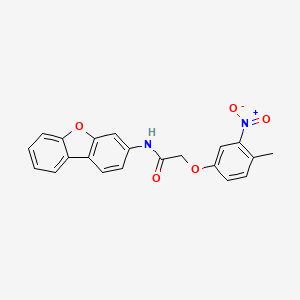
![1-[3-(2-Methoxy-4-methylphenoxy)propyl]azepane;oxalic acid](/img/structure/B4074586.png)
![N-[2-(2-chloro-6-prop-2-enylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid](/img/structure/B4074590.png)
![1-[(4-Methoxyphenyl)methyl]-3-(4-nitrophenyl)urea](/img/structure/B4074600.png)
![1-[4-(2-Fluorophenoxy)butyl]azepane;oxalic acid](/img/structure/B4074604.png)
![N-[2-(4-chloro-3-methylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid](/img/structure/B4074609.png)
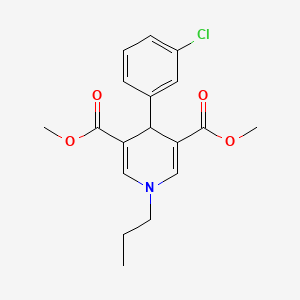
![1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]azepane oxalate](/img/structure/B4074619.png)
![1-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4074636.png)
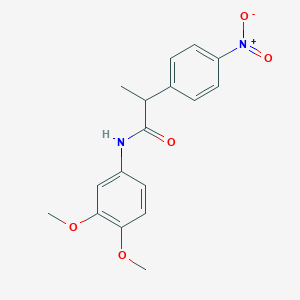
![1-[3-(4-Chloro-3,5-dimethylphenoxy)propyl]piperazine;oxalic acid](/img/structure/B4074661.png)
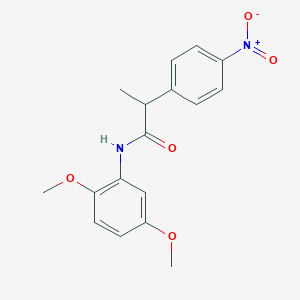
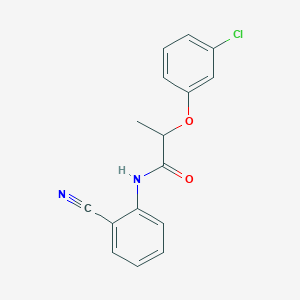
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4074676.png)
